molecular formula C15H10Cl2N2O3S B15350019 2-(Benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid

2-(Benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid

Cat. No.: B15350019
M. Wt: 369.2 g/mol
InChI Key: UYYGYYNIXMVURR-UHFFFAOYSA-N
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Description

2-(Benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid is a chemical compound characterized by its unique structure, which includes a benzoyl group, a carbamothioylamino group, and dichlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 5 positions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-(Benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid may be used as a tool to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations. Its biological activity may be explored for therapeutic purposes.

Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties may also be exploited in material science and engineering applications.

Mechanism of Action

The mechanism by which 2-(Benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid

  • 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid (CID 1067700)

Uniqueness: 2-(Benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid stands out due to its specific structural features, which may confer unique reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

2-(benzoylcarbamothioylamino)-3,5-dichlorobenzoic acid

InChI

InChI=1S/C15H10Cl2N2O3S/c16-9-6-10(14(21)22)12(11(17)7-9)18-15(23)19-13(20)8-4-2-1-3-5-8/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

UYYGYYNIXMVURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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